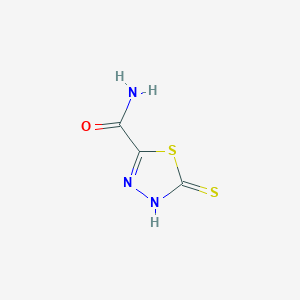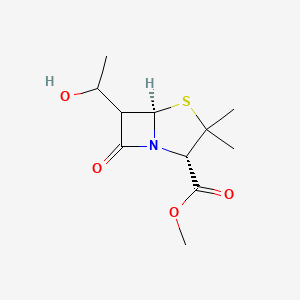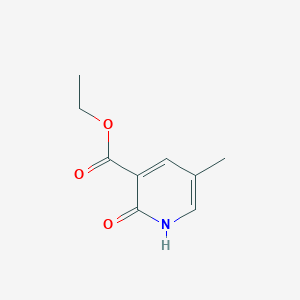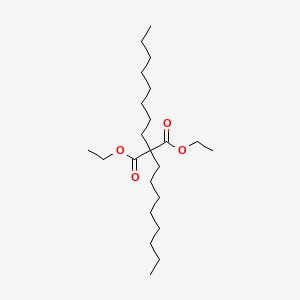
1-氨基-2-乙基-1H-苯并咪唑
描述
2-Ethyl-1H-benzimidazol-1-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring.
科学研究应用
2-Ethyl-1H-benzimidazol-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Industry: The compound is used in the development of corrosion inhibitors and other industrial applications.
作用机制
Target of Action
Benzimidazole derivatives, which include 2-ethyl-1h-benzimidazol-1-amine, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity exhibited by the compound.
Mode of Action
For instance, they can act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of biological activity, benzimidazole derivatives have been reported to exhibit antimicrobial and cytotoxicity activity .
Biochemical Pathways
For instance, they have been reported to modulate the polymerization of tubulin . The specific pathways affected would depend on the particular activity exhibited by the compound.
Pharmacokinetics
The benzimidazole core is prevalent in biologically active molecules, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
For instance, they have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
生化分析
Biochemical Properties
2-ethyl-1H-benzimidazol-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . This interaction suggests that 2-ethyl-1H-benzimidazol-1-amine may interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, it has shown high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 .
Cellular Effects
The effects of 2-ethyl-1H-benzimidazol-1-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DNA can lead to the activation of cell death pathways, thereby inhibiting the proliferation of cancer cells . Furthermore, its impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, 2-ethyl-1H-benzimidazol-1-amine exerts its effects through several mechanisms. It binds to biomolecules such as DNA, leading to the formation of DNA adducts that can inhibit DNA replication and transcription . This binding interaction can also result in the activation of DNA repair mechanisms, which may contribute to the compound’s cytotoxic effects. Additionally, 2-ethyl-1H-benzimidazol-1-amine can inhibit or activate specific enzymes involved in cell signaling pathways, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-benzimidazol-1-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-ethyl-1H-benzimidazol-1-amine remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which could contribute to the compound’s overall effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-benzimidazol-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-ethyl-1H-benzimidazol-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-ethyl-1H-benzimidazol-1-amine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and toxicity. Additionally, the compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 2-ethyl-1H-benzimidazol-1-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 2-ethyl-1H-benzimidazol-1-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-ethyl-1H-benzimidazol-1-amine, typically involves the condensation of o-phenylenediamine with aldehydes. One common method is the reaction of 1,2-benzenediamine with ethyl aldehyde under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as Amberlite IR-120 in the condensation reaction can improve the reaction rate and product yield . Additionally, microwave-assisted synthesis has been explored to achieve better yields and shorter reaction times compared to conventional heating methods .
化学反应分析
Types of Reactions: 2-Ethyl-1H-benzimidazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-ethyl-1H-benzimidazol-1-amine.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
相似化合物的比较
1H-Benzimidazole: The parent compound without the ethyl group.
2-Methyl-1H-benzimidazol-1-amine: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-1H-benzimidazol-1-amine: Contains a phenyl group instead of an ethyl group.
Comparison: 2-Ethyl-1H-benzimidazol-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to 1H-benzimidazole, the ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The presence of different substituents (e.g., methyl, phenyl) can also affect the compound’s pharmacological properties, making 2-ethyl-1H-benzimidazol-1-amine a distinct and valuable compound for research and development .
属性
IUPAC Name |
2-ethylbenzimidazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNQCVQJGAFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585366 | |
| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90559-02-7 | |
| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




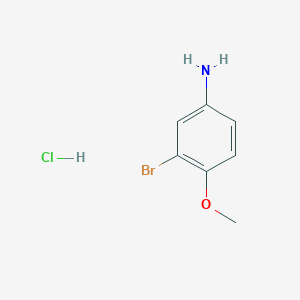

![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)

![1-Oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B1626875.png)

